

# Independent Verification of Lecanemab (Leqembi) Research Findings

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## Compound of Interest

Compound Name: Lek 8804

Cat. No.: B1674710

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Disclaimer: Initial searches for "**Lek 8804**" did not yield any verifiable information. This guide focuses on Lecanemab (brand name: Leqembi), a prominent and extensively researched monoclonal antibody for the treatment of early Alzheimer's disease, which is presumed to be the subject of interest.

This guide offers an objective comparison of Lecanemab's performance against other therapeutic alternatives, supported by experimental data from key clinical trials. It is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of the research findings.

## Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from the pivotal Phase 3 Clarity AD trial for Lecanemab and comparative data for other anti-amyloid therapies.

### Table 1: Efficacy of Lecanemab in the Clarity AD Trial (18 Months)

Efficacy Endpoint	Lecanemab Group (n=898)	Placebo Group (n=897)	Difference (Lecanemab - Placebo)	P-value
Clinical Dementia Rating-Sum of Boxes (CDR-SB) (Change from Baseline)	1.21	1.66	-0.45[1][2][3]	<0.001[2]
Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14) (Change from Baseline)	-	-	-1.44[1]	0.00065
Alzheimer's Disease Composite Score (ADCOMS) (Change from Baseline)	-	-	-0.050	0.00002
AD Cooperative Study-Activities of Daily Living for Mild Cognitive Impairment (ADCS MCI-ADL) (Change from Baseline)	-3.5	-5.5	2.0	<0.001

Amyloid PET (Centiloids) (Change from Baseline)	-55.5	3.6	-59.1	<0.00001
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Table 2: Comparative Safety Profile of Anti-Amyloid Therapies

Adverse Event	Lecanemab (Clarity AD)	Donanemab (TRAILBLAZER-ALZ 2)	Aducanumab (EMERGE/ENGAGE )
Amyloid-Related Imaging Abnormalities-Edema (ARIA-E)	12.6%	24.0%	35%
Amyloid-Related Imaging Abnormalities-Hemorrhage (ARIA-H)	17.3%	31.4%	-
Infusion-Related Reactions	26.4%	-	-
Serious Adverse Events	14.0%	-	-

## Experimental Protocols

### Clarity AD Phase 3 Trial Protocol

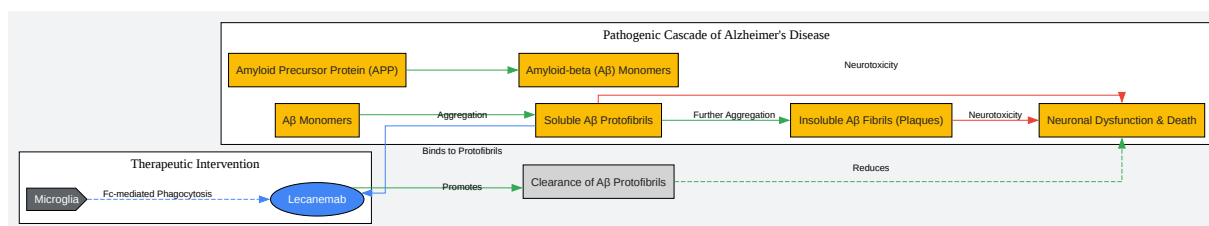
The Clarity AD study was a global, multicenter, double-blind, placebo-controlled, parallel-group, 18-month Phase 3 clinical trial.

- Objective: To evaluate the efficacy and safety of Lecanemab in participants with early Alzheimer's disease.

- **Participants:** 1,795 individuals aged 50 to 90 years with a diagnosis of mild cognitive impairment (MCI) due to Alzheimer's disease or mild Alzheimer's disease dementia, with confirmed amyloid pathology.
- **Intervention:** Participants were randomized on a 1:1 basis to receive either intravenous Lecanemab at a dose of 10 mg/kg every two weeks or a placebo.
- **Primary Endpoint:** The primary efficacy endpoint was the change from baseline at 18 months on the Clinical Dementia Rating-Sum of Boxes (CDR-SB), a global scale that assesses both cognitive and functional impairment.
- **Key Secondary Endpoints:**
  - Change in amyloid burden as measured by positron emission tomography (PET).
  - Change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14).
  - Change from baseline on the Alzheimer's Disease Composite Score (ADCOMS).
  - Change from baseline on the Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS MCI-ADL).
- **Safety Assessments:** Safety was monitored through the recording of adverse events, including a specific focus on Amyloid-Related Imaging Abnormalities (ARIA), vital signs, and laboratory tests.

## Visualizations

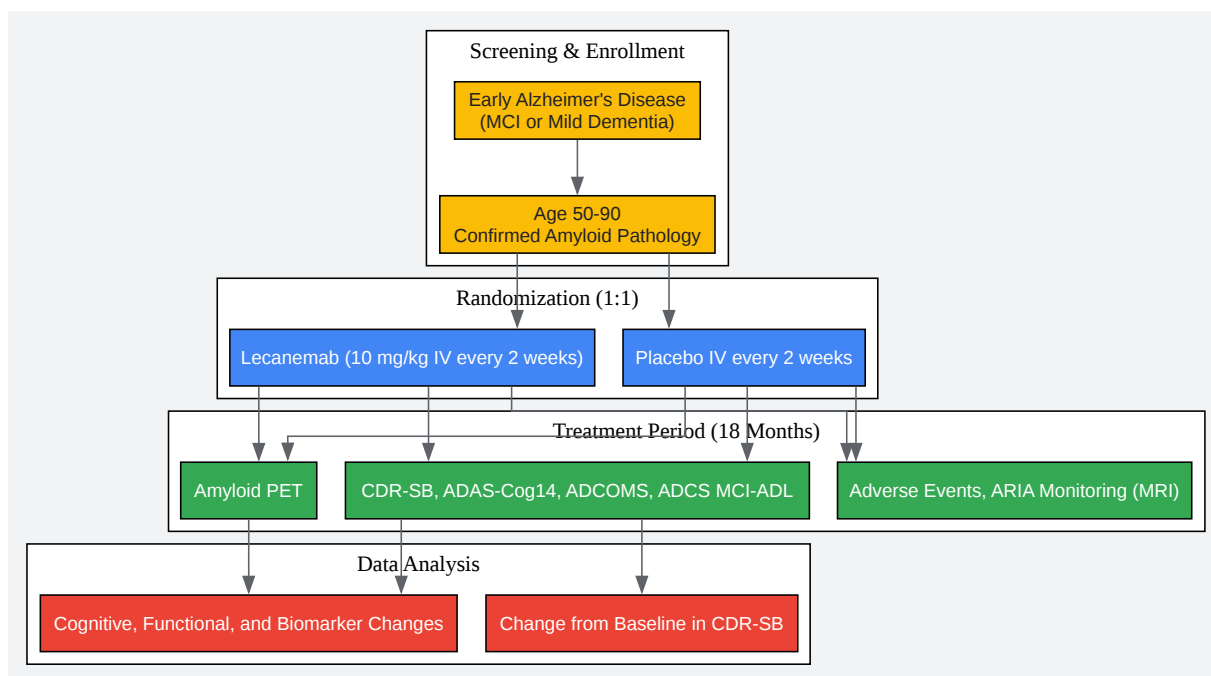
### Lecanemab's Mechanism of Action in Alzheimer's Disease



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Caption: Lecanemab targets and promotes the clearance of soluble amyloid-beta protofibrils.

## Experimental Workflow of the Clarity AD Trial



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Caption: Overview of the patient journey and key stages in the Clarity AD clinical trial.

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## References

- 1. Eisai Presents Full Results of Lecanemab Phase 3 Confirmatory Clarity AD Study for Early Alzheimer's Disease at Clinical Trials on Alzheimer's Disease (CTAD) Conference | News Release | 14 Oct 2022 | Eisai Co., Ltd. [eisai.com]
- 2. Eisai Presents Data on Benefits of Long-Term Administration of Dual-Acting Lecanemab at the 17th Clinical Trials for Alzheimer's Disease (CTAD) Conference | News Release | 14 Oct 2024 | Eisai Co., Ltd. [eisai.com]
- 3. BioArctic's partner Eisai presents results of lecanemab Phase 3 confirmatory Clarity AD study for Early Alzheimer's disease at CTAD conference [prnewswire.com]
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